molecular formula C6H7BrN2O B1524428 3-Amino-5-bromo-1-methylpyridin-2(1H)-one CAS No. 910543-72-5

3-Amino-5-bromo-1-methylpyridin-2(1H)-one

Cat. No. B1524428
CAS RN: 910543-72-5
M. Wt: 203.04 g/mol
InChI Key: KRUDZWOELKQDJW-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-methylpyridin-2(1H)-one (3AB1MP2) is an organic compound belonging to the pyridin-2-one family. It is a colorless, crystalline solid with a melting point of 132-134 °C. 3AB1MP2 has a wide range of applications in the field of organic synthesis, and is used as a starting material for the synthesis of a variety of compounds.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • A phthalide derivative, similar in structure to 3-Amino-5-bromo-1-methylpyridin-2(1H)-one, was analyzed experimentally and theoretically for its structural properties using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research revealed detailed insights into the geometrical and electronic properties of the compound, such as HOMO and LUMO energies, and thermodynamic properties. This type of analysis is crucial for understanding the reactivity and potential applications of the compound (Yılmaz et al., 2020).

Biological and Pharmacological Potential

  • The investigation of 3-amino-2-methylpyridine derivatives, structurally related to 3-Amino-5-bromo-1-methylpyridin-2(1H)-one, has shown potential as ligands for the BAZ2B bromodomain. This was established through in silico discovery and validated by protein crystallography, highlighting the compound's potential relevance in biochemistry and pharmacology (Marchand, Lolli, & Caflisch, 2016).

Crystallography and Molecular Interactions

  • Studies on similar pyrimidin-4-one derivatives have focused on their ability to adopt different tautomeric forms in crystals. This research is valuable for understanding how 3-Amino-5-bromo-1-methylpyridin-2(1H)-one might behave in different crystallographic environments and interact with other molecules, which is important for pharmaceutical applications (Gerhardt & Bolte, 2016).

properties

IUPAC Name

3-amino-5-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUDZWOELKQDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680580
Record name 3-Amino-5-bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910543-72-5
Record name 3-Amino-5-bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromo-1-methyl-1,2-dihydropyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 48-mL sealed tube equipped with a magnetic stirring bar was charged with benzophenone imine (0.43 g, 2.4 mmol), 3,5-dibromo-1-methyl-1H-pyridin-2-one (1) (0.51 g, 2.0 mmol), Pd(OAc)2 (0.025 g, 0.040 mmol), rac-BINAP (0.082 g, 0.13 mmol), and Cs2CO3 (0.92 g, 2.8 mmol) in dioxane (15 mL). After the mixture was degassed for 15 min., it was heated at 95° C. for 16 h. Then, the reaction mixture was cooled to room temperature and poured into H2O (10 mL). To this was added dichloromethane and the layers were separated. The aqueous phase was extracted with dichloromethane (3×10 mL), and the combined organic extracts were washed with H2O (5 mL) and brine (5 mL), dried (Na2SO4), and concentrated. The crude product was dissolved in 1 N HCl/MeOH (3 mL) and stirred for 1 h at room temperature. Then, to the reaction mixture was added sat. NaHCO3 (10 mL) and dichloromethane (10 mL), and the phases were separated. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with H2O (5 mL) and brine (5 mL), dried (Na2SO4), and concentrated. The crude mixture was purified by column chromatography, gradient 0-10% MeOH in dichloromethane/ether (1/1), to afford 0.22 g (54%) of 3-amino-5-bromo-1-methyl-1H-pyridin-2-one (4) as a solid.
Quantity
0.43 g
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reactant
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0.51 g
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reactant
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0.082 g
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reactant
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0.92 g
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15 mL
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0.025 g
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-3-(diphenylmethyleneamino)-1-methylpyridin-2(1H)-one (3.82 g, 10.4 mmol) in ethyl acetate (10 mL) was added 4 MHCl/dioxane (7.8 mL, 31.3 mmol). The reaction mixture was stirred for 0.5 h and concentrated under reduced pressure. The residue was washed with tert-butyl methyl ether and filtered. The solid was dissolved in ethyl acetate (10 mL) and water (10 mL). The pH of the resulting mixture was adjusted to between 7 and 8 by adding K2CO3 gradually. The water phase was separated and extracted with dichloromethane for three times. The combined organic layer was concentrated under reduced pressure to afford 325a as a yellow solid (1.1 g, 52%). MS-ESI: [M+H]+ 202.9.
Quantity
3.82 g
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reactant
Reaction Step One
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7.8 mL
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reactant
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10 mL
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solvent
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Name
Yield
52%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 1-L three-neck round-bottomed flask equipped with a mechanical stirrer and reflux condenser was purged with nitrogen and charged with 41 (21.7 g, 93.3 mmol), ethanol (305 mL), iron powder (−325 mesh, 52.1 g, 933 mmol) and 2N hydrochloric acid (50 mL, 100 mmol), and the mixture was heated for 2 h at 60° C. After this time, the reaction was cooled to room temperature, and potassium carbonate was added to pH 8 as determined by a pH paper. The resulting suspension was filtered and the filter cake washed with ethanol (4×100 mL). The filtrate was concentrated under reduced pressure to yield a brown solid. This solid was purified by column chromatography on silica gel to afford 42 in 77% yield (14.5 g) as an off-white powder: mp 104-105° C.; 1H NMR (500 MHz, DMSO-d6) δ 7.15 (d, 1H, J=2.5 Hz), 6.46 (d, 1H, J=2.5 Hz), 5.45 (bs, 2H), 3.40 (s, 3H); MS (ESI+) m/z 203 (M+H).
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Quantity
21.7 g
Type
reactant
Reaction Step One
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50 mL
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reactant
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Quantity
52.1 g
Type
catalyst
Reaction Step One
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305 mL
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solvent
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0 (± 1) mol
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Yield
77%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-5-bromo-1-methylpyridin-2(1H)-one
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3-Amino-5-bromo-1-methylpyridin-2(1H)-one
Reactant of Route 4
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Reactant of Route 6
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3-Amino-5-bromo-1-methylpyridin-2(1H)-one

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